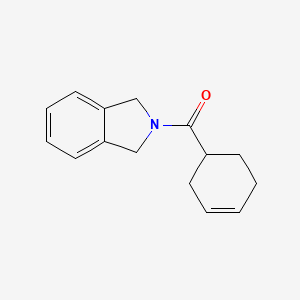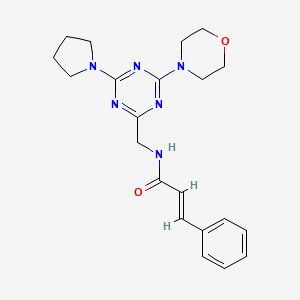
N-(3-benzamidopyridin-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-benzamidopyridin-4-yl)benzamide” is a chemical compound with the molecular formula C19H15N3O2 and a molecular weight of 317.348. It is a derivative of benzamide , which is an organic compound with the chemical formula of C7H7NO .
Synthesis Analysis
The synthesis of benzamide derivatives, including “N-(3-benzamidopyridin-4-yl)benzamide”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . Another study reported the synthesis of N-substituted benzamides using declopramide as a lead compound .Molecular Structure Analysis
The molecular structure of “N-(3-benzamidopyridin-4-yl)benzamide” incorporates the novel ligand N-(pyridin-4-yl)benzamide (benpy) to facilitate spin-crossover (SCO) cooperativity via amide group hydrogen bonding .Chemical Reactions Analysis
The chemical reactions involving benzamides, including “N-(3-benzamidopyridin-4-yl)benzamide”, can be facilitated by reacting esters with alkali metal amidoboranes . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Wissenschaftliche Forschungsanwendungen
Anti-Tubercular Agents
The compound has been used in the design and synthesis of novel derivatives that have shown significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra . These derivatives were found to be non-toxic to human cells, making them potential candidates for further development as anti-tubercular agents .
Activators of Hypoxia-Inducible Factor 1 Pathways
Benzamide derivatives, including this compound, have been synthesized and studied for their inhibitory bioactivity in HepG2 cells . These compounds were found to induce the expression of HIF-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Pincer-Type Tricationic Compounds
The compound has been used in the synthesis of a pincer-type tricationic compound . This compound features three triflate anions in the asymmetric unit and is connected to the pincer cation by strong N–H⋯O hydrogen bonds . The molecular packing structure of the compound shows an 18-molecule aggregate in a 3-dimensional supramolecular synthon stabilized by intermolecular N–H⋯O and C–H⋯O contacts .
Spin-Crossover (SCO) Cooperativity
The compound has been incorporated into 2-D Hofmann-type frameworks to facilitate spin-crossover (SCO) cooperativity via amide group hydrogen bonding . Both analogues exhibited single-step hysteretic spin-crossover (SCO) transitions, with the metal-cyanide linker impacting the SCO spin-state transition temperature and hysteresis loop width .
Safety and Hazards
Zukünftige Richtungen
The future directions for “N-(3-benzamidopyridin-4-yl)benzamide” could involve further exploration of its potential applications in spin-crossover (SCO) cooperativity via amide group hydrogen bonding . Additionally, its potential biological activity could be explored further, given the known activities of benzamides .
Wirkmechanismus
Target of Action
Similar compounds have been reported to act as allosteric activators of human glucokinase .
Mode of Action
Based on the structure and the known activity of similar compounds, it can be inferred that it might interact with its targets through hydrogen bonding and other non-covalent interactions . These interactions could potentially lead to changes in the conformation and activity of the target proteins.
Biochemical Pathways
Given its potential role as an allosteric activator of glucokinase, it could be involved in the regulation of glucose metabolism . Activation of glucokinase can enhance the conversion of glucose to glucose-6-phosphate, a critical step in both glycolysis and glycogenesis pathways.
Result of Action
If it acts as an allosteric activator of glucokinase, it could potentially enhance glucose utilization and decrease blood glucose levels . This could have therapeutic implications for conditions like diabetes.
Eigenschaften
IUPAC Name |
N-(3-benzamidopyridin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c23-18(14-7-3-1-4-8-14)21-16-11-12-20-13-17(16)22-19(24)15-9-5-2-6-10-15/h1-13H,(H,22,24)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYJPEJPGQWDFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=NC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(4-Bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2808224.png)


![8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2808232.png)
![[(2S,3As,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-2-yl]methanethiol;hydrochloride](/img/structure/B2808234.png)
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2808237.png)

![N-(4-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2808240.png)
![2-[[5-cyano-4-(3-ethoxy-4-hydroxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2808241.png)
![7a-Phenyl-1-prop-2-enoyl-2,3,6,7-tetrahydropyrrolo[1,2-a]imidazol-5-one](/img/structure/B2808242.png)